molecular formula C34H46N6O8S2 B12097022 Didesmethyl almotriptan hemifumarate CAS No. 1246860-65-0

Didesmethyl almotriptan hemifumarate

Cat. No.: B12097022
CAS No.: 1246860-65-0
M. Wt: 730.9 g/mol
InChI Key: GQOUKMAOUZYNHJ-WXXKFALUSA-N
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Preparation Methods

The synthesis of didesmethyl almotriptan hemifumarate involves several steps, starting from the precursor almotriptan. The preparation methods typically include:

    Synthetic Routes: The synthesis begins with the preparation of almotriptan, followed by the removal of methyl groups to obtain didesmethyl almotriptan. The final step involves the formation of the hemifumarate salt.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of automated reactors and continuous flow processes to enhance production rates and reduce costs.

Chemical Reactions Analysis

Didesmethyl almotriptan hemifumarate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of didesmethyl almotriptan hemifumarate involves its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes . By binding to these receptors, the compound induces cranial blood vessel constriction, which helps alleviate migraine symptoms. The molecular targets and pathways involved include the inhibition of pain signal transmission and the reduction of inflammatory mediator release.

Comparison with Similar Compounds

Didesmethyl almotriptan hemifumarate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other triptans.

Properties

CAS No.

1246860-65-0

Molecular Formula

C34H46N6O8S2

Molecular Weight

730.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/2C15H21N3O2S.C4H4O4/c2*16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18;5-3(6)1-2-4(7)8/h2*3-4,9-10,17H,1-2,5-8,11,16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

GQOUKMAOUZYNHJ-WXXKFALUSA-N

Isomeric SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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